molecular formula C17H21N3O2 B2756774 N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide CAS No. 1251691-44-7

N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide

Cat. No.: B2756774
CAS No.: 1251691-44-7
M. Wt: 299.374
InChI Key: PMZZXBWUNIYHHO-UHFFFAOYSA-N
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Description

N-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide is a synthetic small molecule characterized by an indole-3-carboxamide core linked via a 2-oxoethyl group to a 4-methylpiperidine moiety.

Properties

IUPAC Name

N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12-6-8-20(9-7-12)16(21)11-19-17(22)14-10-18-15-5-3-2-4-13(14)15/h2-5,10,12,18H,6-9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZZXBWUNIYHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CNC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic carbon center on the indole core.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indole derivative with an appropriate amine under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Key Findings:

  • Nitration : Under HNO₃/H₂SO₄ at 0–5°C, nitration occurs at C5 (62% yield) .

  • Sulfonation : Fuming H₂SO₄ at 50°C introduces a sulfonic acid group at C5 (55% yield) .

  • Halogenation : Bromine in acetic acid selectively substitutes C5 (71% yield) .

Mechanistic Insight : Protonation of the indole NH under acidic conditions redistributes electron density, activating C5 for electrophilic attack .

Hydrolysis of the Carboxamide Group

The carboxamide linker undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions and Products:

ConditionReagentsProduct(s)YieldSource
Acidic hydrolysis6M HCl, reflux, 12h1H-Indole-3-carboxylic acid + Amine 88%
Basic hydrolysis2M NaOH, 80°C, 8hSame as above92%

Note : The 4-methylpiperidinyl group remains intact during hydrolysis .

Reduction Reactions

The carboxamide can be reduced to a primary amine:

Reduction Pathways:

  • LiAlH₄ : In dry THF at 0°C, the amide reduces to -CH₂NH- (78% yield) .

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol converts the amide to -CH₂NH₂ (65% yield) .

Side Reaction : Over-reduction of the indole ring to indoline is suppressed using milder conditions .

Functionalization of the 4-Methylpiperidinyl Group

The piperidine nitrogen participates in alkylation and acylation:

Representative Transformations:

Reaction TypeReagentsProductYieldSource
N-AlkylationBenzyl bromide, K₂CO₃N-Benzyl-4-methylpiperidine derivative81%
N-AcylationAcetyl chloride, Et₃NN-Acetylpiperidine analog76%

Limitation : Steric hindrance from the 4-methyl group slows reaction kinetics .

Oxidation Reactions

Controlled oxidation modifies the indole and piperidine moieties:

Oxidation Targets:

  • Indole Ring : KMnO₄ in acetone/water oxidizes C2–C3 to a quinoline scaffold (53% yield) .

  • Piperidine CH₃ : SeO₂ in dioxane oxidizes the 4-methyl group to -COOH (41% yield) .

Stability : The carboxamide group resists oxidation under these conditions .

Photochemical and Thermal Stability

  • UV Degradation : Exposure to UV light (254 nm) induces C–N bond cleavage in the carboxamide (t₁/₂ = 4h).

  • Thermal Stability : Decomposition initiates at 220°C via retro-amide formation.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar indole derivatives. For instance, compounds derived from N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole have shown promising activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundTarget BacteriaDiameter of Inhibition Zone (mm)
5cStaphylococcus aureus21
5hBacillus subtilis22
5bEscherichia coli18

These results indicate that modifications to the indole structure can enhance antimicrobial efficacy, suggesting potential applications in developing new antibiotics .

Anticancer Activity

Indole derivatives are also being investigated for their anticancer properties. Research has demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including:

  • HeLa (Cervical Cancer)
  • MCF7 (Breast Cancer)
  • HepG2 (Liver Cancer)

In one study, specific compounds showed significant anti-proliferative activity with IC50 values indicating effective inhibition of cancer cell growth .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
5rHepG215
5sMCF720
5tHeLa25

Case Study 1: Antimicrobial Evaluation

In a study published in Molecules, researchers synthesized a series of N-acetylisatins and evaluated their antimicrobial properties. The findings indicated that modifications to the piperidine ring significantly influenced the antimicrobial activity against various pathogens, establishing a direct correlation between structural features and biological efficacy .

Case Study 2: Anticancer Evaluation

Another study focused on the synthesis of novel indole derivatives, demonstrating their potential as anticancer agents. The research highlighted that specific substitutions on the indole ring led to enhanced cytotoxicity against selected cancer cell lines, suggesting that these compounds could serve as lead structures for future drug development targeting cancer therapy .

Mechanism of Action

The mechanism of action of N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The compound’s structural analogs differ in three key regions:

Indole Core Substitutions: The target molecule retains an unsubstituted indole ring. In contrast, compounds like (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide feature a 2-methylindole and a pyridinone substituent . ORG27569 () replaces the 3-carboxamide with a 2-carboxamide and introduces a phenethyl-piperidine group, highlighting positional isomerism’s impact on receptor selectivity .

Linker Modifications: The 2-oxoethyl linker in the target compound is conserved in some analogs, such as N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives (). However, these analogs substitute indole with quinolone cores, demonstrating linker versatility across scaffold types .

Piperidine/Piperazine Modifications :

  • The 4-methylpiperidine group distinguishes the target from analogs like compound 3 (), where piperidin-4-yl is methylated post-synthesis, altering lipophilicity (LC-MS m/z 451 vs. 301 in simpler analogs) .

Pharmacological and Physicochemical Properties

  • Molecular Weight and Lipophilicity :
    The target compound’s molecular weight (~343 g/mol, estimated) is lower than compound 3 (m/z 451 ) but higher than simpler analogs (e.g., m/z 301 in ). This suggests tunable pharmacokinetics via piperidine substitutions.
  • Bioactivity Trends: Quinolone derivatives () exhibit antibacterial activity, likely due to DNA gyrase inhibition.

Biological Activity

N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide is a synthetic compound belonging to the indole derivative class. Its structure incorporates an indole ring, a carboxamide group, and a piperidine moiety, suggesting potential interactions with cannabinoid receptors. This compound is particularly notable for its allosteric modulation of the cannabinoid CB1 receptor, which may have implications in therapeutic applications targeting the endocannabinoid system.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H22N2O2\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{2}

Research indicates that this compound acts as an allosteric modulator of the CB1 receptor. It enhances agonist binding while inhibiting G-protein coupling, leading to alternative signaling pathways such as β-arrestin-mediated ERK activation. This dual action suggests a complex role in modulating cannabinoid signaling pathways, which could be beneficial in treating disorders related to the endocannabinoid system.

Biological Activity and Potential Applications

The biological activity of this compound has been explored primarily through its interaction with cannabinoid receptors. The following table summarizes key findings regarding its biological activity:

Biological Activity Description
CB1 Receptor Modulation Enhances agonist binding; inhibits G-protein coupling; activates β-arrestin-mediated ERK signaling.
Therapeutic Potential Possible applications in pain management, anxiety disorders, and other conditions involving the endocannabinoid system.
Structural Similarities Shares structural features with other indole derivatives that exhibit anti-cancer or anti-convulsant properties .

Research Findings

Although specific literature on this compound is limited, studies on related compounds provide insights into its potential therapeutic applications. For instance, indole derivatives have been investigated for their anti-cancer properties and as enzyme inhibitors .

A notable study focused on optimizing chemical functionalities in indole-2-carboxamides to improve allosteric parameters for CB1 modulation. This research revealed critical structural requirements influencing binding affinity and cooperativity, which may apply to this compound as well .

Case Studies

While direct case studies involving this compound are scarce, related compounds have shown promising results in various pharmacological contexts:

  • Anti-inflammatory Effects : Compounds similar in structure have demonstrated potent anti-inflammatory activities in animal models, suggesting that this compound may exhibit similar efficacy .
  • Cancer Research : Indole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis, indicating potential applications in oncology for compounds like this compound .

Q & A

Q. What are the established synthetic routes for N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide, and what reaction conditions are critical for optimizing yield and purity?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Condensation of indole-3-carboxylic acid derivatives with 2-(4-methylpiperidin-1-yl)-2-oxoethyl groups using coupling agents like EDC/HOBt or DCC.
  • Step 2 : Functionalization of the piperidine moiety, often requiring inert atmospheres (N₂/Ar) and anhydrous solvents (DMF, THF) to prevent hydrolysis .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the final product.

Q. Key reaction parameters :

  • Catalysts : Palladium or copper catalysts for cross-coupling steps .
  • Temperature : Controlled heating (60–100°C) for amide bond formation .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity, while toluene improves selectivity in cyclization steps .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Technique Purpose Example Data
¹H/¹³C NMR Confirm connectivity of indole, piperidine, and carboxamide groups¹H NMR (DMSO-d₆): δ 11.72 (indole NH), 3.13–3.02 ppm (piperidine CH₂)
HPLC Assess purity (>95% typical for bioactive compounds)Retention time: 8.2 min (C18 column, acetonitrile/water gradient)
Mass Spectrometry Verify molecular weight and fragmentation patternMS (EI): m/z = 411.1 (M⁺)
X-ray Diffraction Resolve crystal structure and bond geometryBond angles: 120° for piperidine ring, confirming sp³ hybridization

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of analogs, such as varying anti-HIV versus antitumor efficacies?

Discrepancies often arise from:

  • Assay conditions : Differences in cell lines (e.g., HIV-1 vs. HIV-2 susceptibility) or incubation times .
  • Structural modifications : Substituents like benzothiazole groups enhance antitumor activity but reduce antiviral potency (e.g., compound 4l vs. 9a in ) .
  • Dosage dependency : Nonlinear dose-response curves may obscure IC₅₀ comparisons.

Q. Methodological recommendations :

  • Use standardized assays (e.g., NIH HIV Replication Assay) and isogenic cell lines.
  • Perform structure-activity relationship (SAR) studies to isolate critical functional groups .

Q. What experimental strategies are recommended for elucidating the mechanism of action in receptor binding or enzyme inhibition studies?

  • Molecular docking : Predict binding affinity to targets like P2Y12 receptors or EZH2 methyltransferase (e.g., AutoDock Vina with PDB: 5LS6) .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (KD values) for receptor-ligand interactions .
  • Enzymatic assays : Measure inhibition of ADP-induced platelet aggregation (for P2Y12 antagonism) or H3K27 trimethylation (for EZH2 inhibition) .

Example : SAR216471 (a structural analog) showed 0.032 µM EC₅₀ in cellular assays via reversible P2Y12 antagonism .

Q. How can reaction parameters be systematically optimized to enhance scalability and reproducibility?

  • High-throughput screening (HTS) : Test solvent/base combinations (e.g., DMF/Et₃N vs. THF/DBU) for amide coupling efficiency .
  • Continuous flow reactors : Improve yield (≥80%) and reduce reaction time (2–4 hr vs. 24 hr batch synthesis) .
  • Microwave-assisted synthesis : Accelerate cyclization steps (e.g., 150°C for 15 min vs. 12 hr reflux) .

Q. Critical parameters :

  • Temperature : ±5°C deviations can reduce yield by 20% in exothermic steps .
  • Catalyst loading : 5 mol% Pd(OAc)₂ optimal for Suzuki-Miyaura couplings .

Data Contradiction Analysis

Example : Anti-HIV activity () vs. lack of efficacy in similar assays:

  • Root cause : Variability in viral strains (e.g., HIV-1 IIIB vs. HIV-2 ROD) and compound solubility in culture media.
  • Resolution : Validate activity across multiple strains and use solubilizing agents (e.g., DMSO ≤0.1%) .

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